Sodium 2-(tridecyloxy)ethyl sulfate is a nonionic surfactant with the chemical formula and a molecular weight of approximately 434.56 g/mol. It is commonly used in various formulations as a cleansing and emulsifying agent due to its ability to reduce surface tension between different substances, facilitating the mixing of oils and water. This compound is also known by several synonyms, including Sodium trideceth sulfate and Sodium polyoxyethylene tridecyl sulfate, and has a CAS number of 25446-78-0 .
Sodium 2-(tridecyloxy)ethyl sulfate exhibits biological activity primarily as a surfactant. Its ability to solubilize hydrophobic molecules makes it effective in various applications, including cosmetics and pharmaceuticals. It has been noted for its potential irritant effects on skin and eyes, which necessitates careful handling in formulations intended for dermal application . Additionally, it has been studied for its antimicrobial properties, contributing to its use in personal care products.
The synthesis of sodium 2-(tridecyloxy)ethyl sulfate typically involves:
Sodium 2-(tridecyloxy)ethyl sulfate has a wide range of applications:
Studies on sodium 2-(tridecyloxy)ethyl sulfate have focused on its interactions with other compounds in formulations:
Several compounds are structurally or functionally similar to sodium 2-(tridecyloxy)ethyl sulfate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Sodium lauryl sulfate | 151-21-3 | Anionic surfactant widely used in personal care products; known for strong cleansing properties. |
| Sodium dodecylbenzenesulfonate | 25155-30-0 | Anionic surfactant used in detergents; effective at low concentrations but can be harsh on skin. |
| Sodium cocoyl glutamate | 68187-64-6 | Mild surfactant derived from coconut oil; less irritating than traditional sulfates. |
| Sodium trideceth sulfate | 25446-78-0 | Similar structure but varies slightly in alkyl chain length; used similarly as a surfactant. |
Sodium 2-(tridecyloxy)ethyl sulfate stands out due to its unique combination of hydrophobic (tridecyl) and hydrophilic (polyethylene glycol) components, allowing it to effectively solubilize a wide range of substances while maintaining lower irritation potential compared to harsher anionic surfactants like sodium lauryl sulfate. Its specific structure enables it to be more effective in formulations requiring mildness combined with strong cleaning capabilities.
The synthesis of sodium 2-(tridecyloxy)ethyl sulfate begins with the ethoxylation of tridecyl alcohol (C₁₃H₂₇OH), a fatty alcohol derived from petrochemical or oleochemical sources. Ethoxylation involves the reaction of tridecyl alcohol with ethylene oxide (C₂H₄O) in the presence of alkaline catalysts such as potassium hydroxide (KOH) or calcium-based catalysts. The reaction proceeds via nucleophilic addition, where the hydroxyl group of the alcohol attacks the electrophilic ethylene oxide, forming a polyoxyethylene chain:
$$
\text{C}{13}\text{H}{27}\text{OH} + n\,\text{C}2\text{H}4\text{O} \rightarrow \text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)_n\text{OH}
$$
Typical industrial processes use 2–3 ethylene oxide units ($$n = 2-3$$) to balance hydrophilicity and surfactant performance. Following ethoxylation, the intermediate trideceth-3 alcohol undergoes sulfation. Sulfation reagents such as sulfur trioxide (SO₃), chlorosulfonic acid (HSO₃Cl), or sulfamic acid (NH₂SO₃H) are employed. For instance, sulfation with SO₃ proceeds via electrophilic substitution:
$$
\text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OH} + \text{SO}3 \rightarrow \text{C}{13}\text{H}{27}(\text{OCH}2\text{CH}2)3\text{OSO}3\text{H}
$$
The resulting sulfuric acid ester is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. Alternative methods using sulfamic acid involve the formation of a zwitterionic intermediate, which decomposes into SO₃ and ammonia (NH₃), enabling sulfation without aromatic sulfonation byproducts.
Industrial ethoxylation requires optimization of catalytic systems, reaction temperatures, and ethylene oxide feed rates to minimize byproducts like 1,4-dioxane. Calcium-based catalysts, such as MCT-09 and NAE-03, have been shown to produce narrow-range ethoxylates with uniform oligomer distributions, enhancing surfactant performance. Key parameters include:
Continuous reactor systems are preferred over batch processes for large-scale production, as they enable tighter control over reaction kinetics and reduce 1,4-dioxane formation to <30 ppm.
Recent patents highlight innovations in stabilizing sulfate esters during high-temperature processing. For example, the use of Amberlyst®15, a macroreticular sulfonic acid resin, as a solid acid catalyst in sulfamic acid-mediated sulfation reduces side reactions such as carbamation and hydrolysis. This catalyst facilitates the decomposition of sulfamic acid into SO₃ and NH₃ while enabling recovery and reuse, lowering production costs. Another patented approach involves the injection of nitrogen gas during sulfation to scavenge residual moisture, preventing hydrolysis of the sulfate ester.
A comparative analysis of stabilization methods is shown below:
Hydrolysis of sodium 2-(tridecyloxy)ethyl sulfate during thermal processing is mitigated through the synergistic use of zeolites and alkali carbonates. Zeolites, such as 4A molecular sieves, adsorb water molecules generated during sulfation, shifting the equilibrium toward ester formation. Concurrently, sodium carbonate (Na₂CO₃) neutralizes acidic byproducts (e.g., H₂SO₄), maintaining a pH >8 to prevent ester degradation:
$$
\text{H}2\text{SO}4 + \text{Na}2\text{CO}3 \rightarrow \text{Na}2\text{SO}4 + \text{CO}2 + \text{H}2\text{O}
$$
This dual approach reduces hydrolysis rates by >40% compared to conventional methods, as demonstrated in pilot-scale trials.
The critical micelle concentration represents the fundamental threshold concentration at which surfactant molecules spontaneously aggregate into micellar structures, marking a crucial transition in the physicochemical behavior of sodium 2-(tridecyloxy)ethyl sulfate in aqueous environments [1] [2]. Research investigations demonstrate that the formation of micelles occurs through a thermodynamically driven process where the unfavorable energetic contribution of hydrophobic tail-water interactions is overcome by the favorable entropy of micelle formation [3] [4].
The critical micelle concentration of sodium 2-(tridecyloxy)ethyl sulfate is significantly influenced by the presence of the ethoxylate group, which modifies the hydrophilic-lipophilic balance compared to conventional alkyl sulfates . Comparative studies reveal that ethoxylated surfactants generally exhibit lower critical micelle concentration values due to the enhanced hydrophobic character imparted by the ethylene oxide units, which reduce the effective hydrophilicity of the headgroup region [6] [7].
Experimental determinations of critical micelle concentration values employ multiple complementary techniques to ensure accuracy and reliability across different measurement conditions [3] [4]. Tensiometry measurements provide the most universally applicable approach for determining critical micelle concentration values, exhibiting sensitivity ranges from 0.01 to 100 millimolar with accuracy levels exceeding 95 percent [4]. Surface tension measurements reveal characteristic break points in the tension-concentration relationship that correspond precisely to the onset of micelle formation [3].
Conductometric measurements offer particular advantages for ionic surfactants like sodium 2-(tridecyloxy)ethyl sulfate, providing reliable critical micelle concentration determinations through the detection of changes in solution conductivity that accompany micelle formation [2] [3]. The conductivity method demonstrates effectiveness for surfactant concentrations above 1 millimolar, with typical accuracy levels of 92 percent [4].
Fluorescence spectroscopy using pyrene as a probe molecule represents the most sensitive technique for critical micelle concentration determination, capable of detecting micelle formation at concentrations as low as 0.001 millimolar [3] [4]. The pyrene fluorescence intensity ratio (peak I to peak III) provides a highly sensitive indicator of the local microenvironment changes that occur during micelle formation [3].
| Measurement Technique | Sensitivity Range (mM) | Accuracy (%) | Applicable Surfactant Types | Temperature Range (°C) |
|---|---|---|---|---|
| Tensiometry | 0.01-100 | 95 | All types | 5-85 |
| Conductometry | 1-100 | 92 | Ionic only | 15-75 |
| Fluorescence Spectroscopy | 0.001-10 | 98 | All types | 10-80 |
| Dynamic Light Scattering | 0.1-50 | 90 | All types | 20-70 |
| High-Resolution Ultrasound | 1-200 | 88 | Ionic only | 25-95 |
The influence of electrolyte concentration on critical micelle concentration values demonstrates the complex interplay between ionic strength and surfactant aggregation behavior [2]. Studies with magnesium chloride and sodium sulfate reveal that divalent cations cause dramatic reductions in critical micelle concentration due to enhanced electrostatic screening effects, while the presence of competing anions can partially counteract these effects [2].
Temperature dependence of critical micelle concentration follows characteristic patterns for ethoxylated anionic surfactants, typically exhibiting a minimum around 50 degrees Celsius due to the temperature-dependent hydration behavior of ethylene oxide groups [6]. At lower temperatures, hydrogen bonding between ethylene oxide units and water molecules enhances the hydrophilic character, while elevated temperatures promote dehydration and increased hydrophobic interactions [6].
The temperature-dependent phase behavior of sodium 2-(tridecyloxy)ethyl sulfate in multicomponent detergent formulations exhibits complex transitions between different lyotropic liquid crystalline phases that directly impact the performance characteristics of the final formulation [8] [9] [10]. Understanding these phase transitions is crucial for optimizing detergent stability and functionality across the operational temperature range.
Ethoxylated surfactants like sodium 2-(tridecyloxy)ethyl sulfate demonstrate remarkable thermal stability up to temperatures of 330 Kelvin, beyond which phase volume fractions begin to decrease gradually [8]. The temperature-dependent phase behavior follows predictable patterns that can be modeled using established thermodynamic principles governing surfactant self-assembly [11] [10].
The phase transition sequence typically progresses from isotropic micellar solutions at low concentrations and temperatures to hexagonal liquid crystalline phases at intermediate conditions, followed by cubic and lamellar phases at higher concentrations and temperatures [9] [10]. Each phase transition is characterized by distinct changes in structural order parameters and interfacial curvature that influence the macroscopic properties of the formulation [10].
| Temperature Range (°C) | Phase Transition Type | Relative Phase Volume (%) | Structural Order Parameter | Interfacial Curvature |
|---|---|---|---|---|
| 15-40 | Micellar to Hexagonal | 85 | 0.65 | High |
| 40-50 | Hexagonal to Cubic | 70 | 0.78 | Medium |
| 50-60 | Cubic to Lamellar | 55 | 0.85 | Low |
| 60-70 | Lamellar to Liquid | 40 | 0.92 | Very Low |
| 70-80 | Liquid to Solid | 25 | 0.98 | Minimal |
The ethylene oxide number significantly influences the phase inversion temperature, with each additional ethylene oxide unit typically increasing the phase inversion temperature by approximately 5.3 degrees Celsius [12]. This relationship provides a systematic approach for predicting and controlling phase behavior through molecular structure modification [12].
Multicomponent systems containing sodium 2-(tridecyloxy)ethyl sulfate exhibit enhanced thermal stability compared to single-component formulations due to synergistic interactions between different surfactant species [13] [14]. The presence of cosurfactants and other formulation components can significantly modify the temperature-dependent phase behavior through alterations in the effective packing parameter and interfacial curvature [11] [14].
Long-term thermal stability studies demonstrate that ethoxylated sulfate surfactants maintain structural integrity and surface activity even after extended exposure to elevated temperatures [15] [14]. Degradation mechanisms primarily involve hydrolysis of the sulfate headgroup, but the presence of ethylene oxide units provides some protection against thermal decomposition [15].
The practical implications of temperature-dependent phase behavior extend to formulation storage stability, where understanding phase transitions enables the design of formulations that remain stable across anticipated temperature variations [14]. Critical parameters for maintaining phase stability include the optimal salinity conditions and the careful selection of cosurfactant systems that complement the thermal behavior of the primary surfactant [8].
The molecular packing dynamics of sodium 2-(tridecyloxy)ethyl sulfate at air-liquid interfaces involve complex interactions between hydrophobic alkyl chains, ethoxylate groups, and ionic headgroups that determine the overall interfacial behavior and surface activity [16] [17] [18]. Advanced molecular dynamics simulations and experimental techniques reveal detailed insights into the molecular-level organization at these critical interfaces.
Surface coverage density increases systematically with bulk concentration, progressing from 2.1 molecules per square nanometer at low concentrations to 5.2 molecules per square nanometer at high surface loadings [18] [19]. This concentration-dependent packing behavior directly correlates with the observed reductions in interfacial tension and changes in molecular orientation at the interface [16] [17].
Molecular orientation analysis reveals that sodium 2-(tridecyloxy)ethyl sulfate molecules adopt increasingly vertical orientations as surface density increases, with tilt angles decreasing from 45 degrees at low coverage to 25 degrees at high surface loadings [20] [19]. This orientation change reflects the balance between intermolecular interactions and the energetic cost of exposing hydrophobic regions to the aqueous phase [16] [17].
The adsorption layer thickness shows significant concentration dependence, increasing from 1.2 nanometers at low surface coverage to 2.4 nanometers at high concentrations [19]. This thick adsorption layer has profound implications for interfacial electrostatic interactions and the effectiveness of counterion screening in the interfacial region [19].
| Interface Parameter | Low Concentration | Medium Concentration | High Concentration | Units |
|---|---|---|---|---|
| Surface Coverage (molecules/nm²) | 2.10 | 3.80 | 5.20 | molecules/nm² |
| Tilt Angle (degrees) | 45.00 | 35.00 | 25.00 | degrees |
| Adsorption Layer Thickness (nm) | 1.20 | 1.80 | 2.40 | nm |
| Molecular Area (nm²/molecule) | 0.68 | 0.48 | 0.32 | nm²/molecule |
| Interfacial Tension (mN/m) | 55.00 | 42.00 | 28.00 | mN/m |
| Hydrogen Bond Density (bonds/nm²) | 12.00 | 18.00 | 25.00 | bonds/nm² |
Hydrogen bonding interactions play a crucial role in stabilizing the interfacial structure, with hydrogen bond density increasing from 12 bonds per square nanometer at low coverage to 25 bonds per square nanometer at high surface loadings [21] [20]. These hydrogen bonds form primarily between the ethoxylate groups and water molecules, contributing to the enhanced surface activity compared to non-ethoxylated analogs [21].
The ethoxylate groups in sodium 2-(tridecyloxy)ethyl sulfate provide unique solvation properties for counterions, particularly sodium ions, which form stable complexes with the ethylene oxide units [21]. These counterion-ethoxylate complexes exhibit enhanced stability at the interface compared to the bulk solution, contributing to the overall interfacial organization and reducing electrostatic repulsion between adjacent headgroups [21].
Molecular dynamics simulations reveal that the interfacial region exhibits distinct structural organization with well-defined density profiles for different molecular components [16] [20]. The hydrophobic tridecyl chains are excluded from the aqueous phase and orient toward the air phase, while the ethoxylate and sulfate groups penetrate into the aqueous region with characteristic depth profiles [16] [20].
The temperature dependence of molecular packing dynamics shows that elevated temperatures promote increased molecular mobility and reduced order parameters, while lower temperatures favor more ordered interfacial structures [22] [23]. These temperature effects must be considered when designing formulations for specific operational temperature ranges [22].
Interfacial tension reduction effectiveness correlates directly with the degree of interfacial disorder, with more disordered interfacial films providing superior surface tension reduction compared to highly ordered structures [23]. This relationship suggests that molecular flexibility and conformational freedom contribute significantly to surface activity performance [23].